![molecular formula C12H12ClNOS B2461169 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole CAS No. 923829-06-5](/img/structure/B2461169.png)
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This chemical compound is a thiazole derivative and has been synthesized using various methods. The synthesis of this compound is crucial as it has been found to exhibit several biochemical and physiological effects.
科学的研究の応用
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole has been found to exhibit several scientific research applications. One of the most significant applications is its use as an anti-cancer agent. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to exhibit anti-inflammatory, anti-bacterial, and anti-fungal properties.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the growth of cancer cells by interfering with the cell cycle and inhibiting the formation of new blood vessels that supply nutrients to the cancer cells.
Biochemical and Physiological Effects:
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce DNA damage, which leads to the inhibition of cancer cell growth. Additionally, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been found to exhibit anti-bacterial and anti-fungal properties by disrupting the cell membrane of bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce DNA damage and cause cell death, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole. One of the areas of research is the development of novel anti-cancer drugs based on this compound. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects. Furthermore, research is needed to explore the potential applications of this compound in other areas, such as anti-inflammatory and anti-bacterial agents.
Conclusion:
In conclusion, 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects. Additionally, this compound has been found to exhibit potent anti-cancer activity, making it a promising candidate for further research. However, further research is needed to understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole has been carried out using various methods. One of the widely used methods is the reaction of 4-methylphenol with chloromethylthioacetate in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-(chloromethyl)phenyl methyl sulfide. This intermediate is then reacted with 2-(4-methylphenoxy)acetic acid in the presence of a base to form the final product, 4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole.
特性
IUPAC Name |
4-(chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-9-2-4-11(5-3-9)15-7-12-14-10(6-13)8-16-12/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMCXXUWQFTJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=CS2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

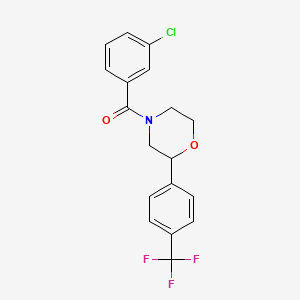
![3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2461087.png)
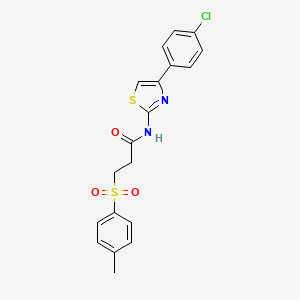
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2461092.png)
![6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2461093.png)
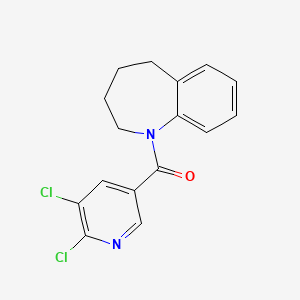

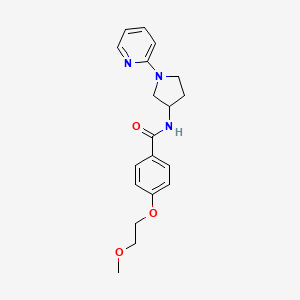
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2461099.png)


![Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2461104.png)
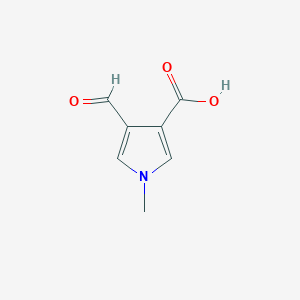
![N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2461107.png)